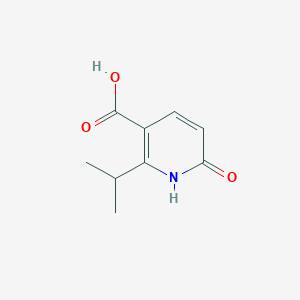
6-Hydroxy-2-isopropylnicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-2-isopropylnicotinic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of nicotinic acid, featuring a hydroxyl group at the 6th position and an isopropyl group at the 2nd position
作用机制
Target of Action
It’s structurally similar to niacin (also known as nicotinic acid), which is known to target a variety of enzymes and receptors in the body .
Mode of Action
Niacin, a structurally similar compound, is known to modulate triglyceride synthesis in the liver and lipolysis in adipose tissue
Biochemical Pathways
It’s structurally similar to niacin, which is involved in various biochemical pathways, including the metabolism of fats, carbohydrates, and amino acids .
Pharmacokinetics
Given its structural similarity to niacin, it’s plausible that it may have similar pharmacokinetic properties .
Result of Action
It’s structurally similar to niacin, which is known to have a variety of effects at the molecular and cellular level, including reducing the risk of nonfatal myocardial infarctions .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
生化分析
Biochemical Properties
Nicotinic acid dehydrogenase possesses the capability to convert nicotinic acid into 6-Hydroxy-2-isopropylnicotinic acid . This enzyme activity is primarily performed by strains . The compound interacts with enzymes, proteins, and other biomolecules in the process of its formation .
Cellular Effects
It is known to play a vital role in synthesizing pyridylmethyl amine insecticides like imidacloprid . It also facilitates lipase breakdown, making it valuable in the formulation of weight loss medications .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with transcriptional regulators associated with nicotinic acid metabolism . By binding to these regulators, it exerts control over the breakdown of nicotinic acid .
Temporal Effects in Laboratory Settings
It has been utilized to produce 6-hydroxynicotinic acid, achieving a high yield of 155.45 g/L within 72 hours .
Metabolic Pathways
It is known to play a role in the metabolism of nicotinic acid .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-isopropylnicotinic acid typically involves the functionalization of nicotinic acid derivatives. One common method includes the hydroxylation of 2-isopropylnicotinic acid using suitable oxidizing agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective hydroxylation at the 6th position.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors such as nicotinic acid or its derivatives. The process may include steps like alkylation, oxidation, and purification to achieve the desired product with high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinonoid structures.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, where the hydroxyl or isopropyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Quinonoid derivatives.
Reduction Products: Reduced nicotinic acid derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
科学研究应用
6-Hydroxy-2-isopropylnicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
相似化合物的比较
Nicotinic Acid: The parent compound, lacking the hydroxyl and isopropyl groups.
2-Isopropylnicotinic Acid: Similar structure but without the hydroxyl group at the 6th position.
6-Hydroxynicotinic Acid: Lacks the isopropyl group at the 2nd position.
Uniqueness: 6-Hydroxy-2-isopropylnicotinic acid is unique due to the presence of both the hydroxyl and isopropyl groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
6-oxo-2-propan-2-yl-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5(2)8-6(9(12)13)3-4-7(11)10-8/h3-5H,1-2H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPRSUGEZXZSSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=O)N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
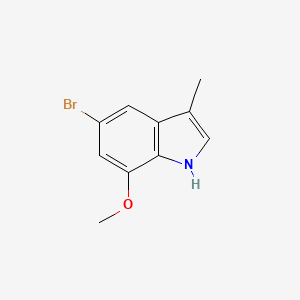
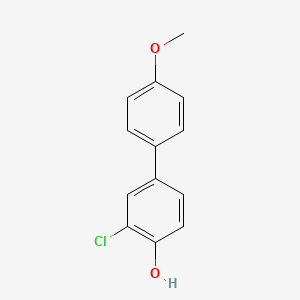
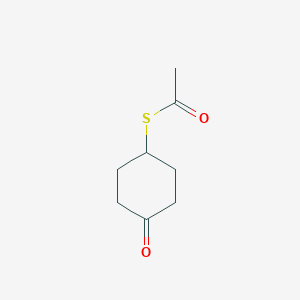
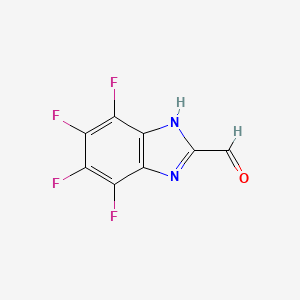
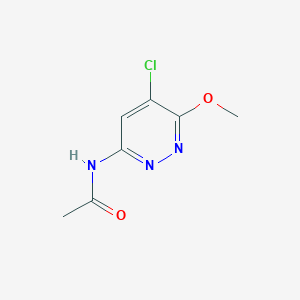
![tert-Butyl 4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate](/img/structure/B6306221.png)
![4-[(tert-Butoxy)carbonyl]-6-methylmorpholine-2-carboxylic acid](/img/structure/B6306225.png)
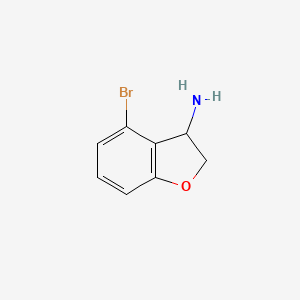
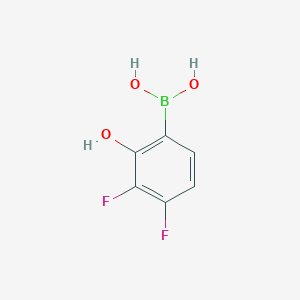
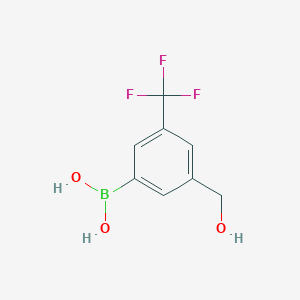
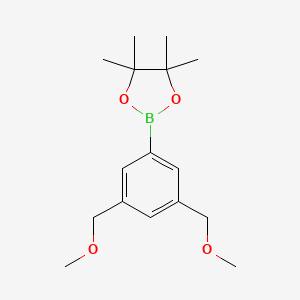
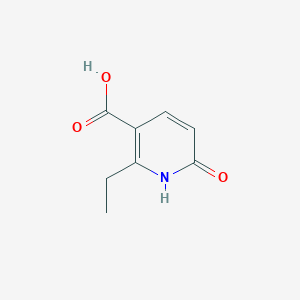
![(1R,5S)-8-(Butan-2-yl)-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6306271.png)
![6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6306277.png)
